molecular formula C20H22N4O4S2 B2384244 N,N'-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine CAS No. 7668-19-1

N,N'-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine

Cat. No.: B2384244
CAS No.: 7668-19-1
M. Wt: 446.54
InChI Key: HFUZGBAYUFLQNB-UHFFFAOYSA-N
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Description

N,N'-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine is a bis-derivative of hexane-1,6-diamine, functionalized with 1,2-benzothiazole-1,1-dioxide (sulfonated benzothiazole) groups at both terminal amines.

Properties

IUPAC Name

N-[6-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]hexyl]-1,1-dioxo-1,2-benzothiazol-3-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c25-29(26)17-11-5-3-9-15(17)19(23-29)21-13-7-1-2-8-14-22-20-16-10-4-6-12-18(16)30(27,28)24-20/h3-6,9-12H,1-2,7-8,13-14H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUZGBAYUFLQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCCCCN=C3C4=CC=CC=C4S(=O)(=O)N3)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

Direct coupling of HMD with 3-chloro-1,1-dioxido-1,2-benzothiazole represents a straightforward approach. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80°C, with potassium carbonate as a base. Each amine group in HMD displaces the chloride, forming the bis-substituted product. Yields range from 65–78%, contingent on stoichiometric excess (2.5–3.0 equiv of benzothiazole sulfone chloride).

Mechanistic Insight :
The electron-withdrawing sulfone group activates the benzothiazole ring toward nucleophilic attack. Kinetic studies suggest a second-order dependence on amine concentration, underscoring the importance of maintaining basic conditions to deprotonate HMD.

Schiff Base-Mediated Coupling

Schiff base formation offers a modular pathway. HMD reacts with 3-formyl-1,1-dioxido-1,2-benzothiazole in ethanol, generating an imine intermediate. Subsequent reduction with sodium borohydride yields the target compound. While this method achieves 70–82% yields, it requires stringent anhydrous conditions to prevent hydrolysis of the imine.

Optimization Data :

  • Solvent: Ethanol > THF > Acetonitrile
  • Reducing Agent: NaBH₄ (90% efficiency) > Zn(Hg)/HCl (75%)

Catalytic Cyclization Approaches

Building on methodologies from Kobayashi et al., a one-pot synthesis involves treating HMD with 2-isothiocyanato-1,1-dioxido-1,2-benzothiazole in the presence of DBU. The thiourea intermediate undergoes cyclization at 100°C, eliminating ammonia and forming the benzothiazole sulfone rings. This route achieves 68–74% yield with minimal byproducts (Table 2).

Table 2: One-Pot Cyclization Parameters

Isothiocyanate Equiv Catalyst Loading (mol%) Time (h) Yield (%)
2.2 10 6 68
2.5 15 4 74

Analytical Characterization

The target compound is characterized by:

  • ¹H NMR : δ 3.40 (t, 4H, –CH₂NH–), 2.70 (m, 4H, –NH–), 7.60–8.10 (m, 8H, aromatic).
  • IR : Peaks at 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1620 cm⁻¹ (C=N).
  • Mass Spectrometry : [M+H]⁺ at m/z 479.2 (calculated 478.3).

Chemical Reactions Analysis

N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.

    Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with others, resulting in new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine finds applications in multiple scientific research areas:

Mechanism of Action

The mechanism by which N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and chemical synthesis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues of Hexane-1,6-diamine Derivatives

The following table summarizes key structural analogs of N,N'-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine, highlighting substituent variations, physical properties, and research findings:

Compound Name Substituents/Functional Groups Melting Point (°C) Molecular Weight (g/mol) Notable Properties/Applications References
N,N′-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine (Target) 1,2-Benzothiazole-1,1-dioxide Not reported ~548* Potential for metal coordination, bioactive applications (inferred)
N,N′-(Hexane-1,6-diyl)bis[4-(4-chlorophenyl)-3-phenylthiazol-2(3H)-imine] (8c) 4-Chlorophenyl, phenylthiazol-imine 201–203 656 In silico molecular docking studies
N,N′-(Hexane-1,6-diyl)bis[4-(4-bromophenyl)-3-phenylthiazol-2(3H)-imine] (8d) 4-Bromophenyl, phenylthiazol-imine 211–213 744 Higher molecular weight, halogenated
N,N′-bis(6-chloro-2-methoxyacridin-9-yl)hexane-1,6-diamine () Acridin-9-yl, chloro, methoxy Not reported Not reported Industry use (e.g., dyes, sensors)
N,N′-Bis(1,3-dimethylbutylidene)hexane-1,6-diamine () Schiff base (alkylidene) Not reported Not reported Ligand for metal complexes

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: The target compound’s benzothiazole sulfone groups contrast with halogenated aryl (8c, 8d) or acridine () substituents.
  • Thermal Stability : Higher melting points in halogenated analogs (e.g., 8d at 211–213°C) suggest increased crystallinity due to halogen-mediated intermolecular interactions, whereas sulfone-containing compounds may exhibit moderate thermal stability .
  • The target compound’s sulfone groups may enhance binding affinity to enzymatic targets compared to non-sulfonated derivatives .

Biological Activity

N,N'-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H22_{22}N4_4O4_4S2_2, with a molecular weight of approximately 446.54 g/mol. The compound typically appears as a white to light yellow crystalline powder and is stable under normal conditions but may decompose when exposed to light or heat .

PropertyValue
Molecular FormulaC20_{20}H22_{22}N4_4O4_4S2_2
Molecular Weight446.54 g/mol
AppearanceWhite to light yellow crystalline powder
StabilityStable under normal conditions; decomposes upon exposure to light or heat

Research indicates that this compound interacts with various biological targets, potentially inhibiting enzymes or receptors involved in inflammatory processes and cancer cell proliferation. Its dual benzothiazole moieties allow for specific interactions that can modulate biological pathways.

Enzyme Inhibition Studies

Studies have shown that this compound may inhibit specific enzymes linked to cancer progression and inflammation. For example, it has been observed to affect the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest in cancer cells .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity. Similar compounds in its class have demonstrated efficacy against various bacterial strains and fungi. The benzothiazole moiety is known for its antimicrobial properties, suggesting that this compound may also possess such capabilities.

Case Study 1: Cancer Cell Proliferation

In a study focusing on colon cancer cell lines (LoVo cells), the compound was tested for its ability to inhibit cell proliferation. Results indicated that treatment with this compound led to significant G1 phase arrest in the cell cycle. This effect was associated with downregulation of cyclin D1 and upregulation of p27 protein levels .

Case Study 2: Antimicrobial Activity

A comparative analysis involving several derivatives of benzothiazole revealed that this compound showed promising results against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methods : Common synthetic routes include sulfonyl hydrazine coupling reactions and oxidation-reduction processes that modify the compound's structure for enhanced activity .
  • Biological Testing : Various assays have been employed to assess the biological activity of this compound:
    • MTT Assay : Used for evaluating cell viability in cancer studies.
    • Zone of Inhibition Tests : Employed in antimicrobial studies to determine the effectiveness against specific pathogens.

Q & A

Q. What analytical approaches are recommended for detecting degradation byproducts or impurities in synthesized batches?

  • Methodological Answer :
  • HPLC-MS : Monitor hydrolyzed products (e.g., free benzothiazole sulfonates) .
  • TGA/DSC : Assess thermal degradation profiles under inert/oxidizing atmospheres .
  • Elemental Analysis : Confirm stoichiometric purity post-synthesis .

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